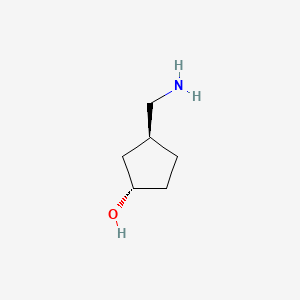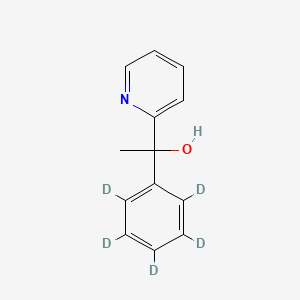
1-Phenyl-1-(2-pyridyl)ethanol-d5
Übersicht
Beschreibung
1-Phenyl-1-(2-pyridyl)ethanol-d5 is a deuterated compound with the molecular formula C13H8D5NO and a molecular weight of 204.28 g/mol . This compound is a stable isotope-labeled analog of 1-Phenyl-1-(2-pyridyl)ethanol, where five hydrogen atoms are replaced by deuterium atoms. It is primarily used in analytical chemistry and research applications, particularly in the development and validation of analytical methods .
Vorbereitungsmethoden
The synthesis of 1-Phenyl-1-(2-pyridyl)ethanol-d5 typically involves the deuteration of 1-Phenyl-1-(2-pyridyl)ethanol. One common method is the catalytic hydrogenation of the corresponding deuterated precursor . The reaction conditions often include the use of a deuterium gas source and a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure . Industrial production methods may involve large-scale deuteration processes using specialized equipment to ensure high purity and yield .
Analyse Chemischer Reaktionen
1-Phenyl-1-(2-pyridyl)ethanol-d5 undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields the corresponding ketone, while reduction results in the formation of the alcohol .
Wissenschaftliche Forschungsanwendungen
1-Phenyl-1-(2-pyridyl)ethanol-d5 has several scientific research applications:
Analytical Chemistry: It is used as a reference standard in the development and validation of analytical methods, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
Pharmaceutical Research: This compound is used in the study of drug metabolism and pharmacokinetics, particularly in the analysis of deuterated drugs and their metabolites.
Environmental Studies: It is employed in the analysis of environmental samples to trace the fate and transport of deuterated compounds in various ecosystems.
Biological Research: Researchers use this compound to study metabolic pathways and enzyme kinetics in biological systems.
Wirkmechanismus
The mechanism of action of 1-Phenyl-1-(2-pyridyl)ethanol-d5 is primarily related to its role as a stable isotope-labeled compound. The deuterium atoms in the molecule provide a unique mass signature that can be detected using analytical techniques such as mass spectrometry. This allows researchers to trace the compound and its metabolites in various biological and environmental systems. The molecular targets and pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-1-(2-pyridyl)ethanol-d5 can be compared with other similar compounds, such as:
1-Phenyl-1-(2-pyridyl)ethanol: The non-deuterated analog, which has similar chemical properties but lacks the unique mass signature provided by the deuterium atoms.
1-Phenyl-1-(2-pyridyl)ethanone: The corresponding ketone, which is formed by the oxidation of 1-Phenyl-1-(2-pyridyl)ethanol.
1-Phenyl-1-(2-pyridyl)ethane: The fully reduced form, which is obtained by the reduction of 1-Phenyl-1-(2-pyridyl)ethanol.
The uniqueness of this compound lies in its deuterium labeling, which makes it particularly useful in analytical and research applications where precise tracing and quantification are required .
Eigenschaften
IUPAC Name |
1-(2,3,4,5,6-pentadeuteriophenyl)-1-pyridin-2-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-13(15,11-7-3-2-4-8-11)12-9-5-6-10-14-12/h2-10,15H,1H3/i2D,3D,4D,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSWVCNVNOZMFN-ATTUOBAHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C)(C2=CC=CC=N2)O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858308 | |
| Record name | 1-(~2~H_5_)Phenyl-1-(pyridin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99430-79-2 | |
| Record name | 1-(~2~H_5_)Phenyl-1-(pyridin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-tert-Butoxycarbonyl 2-[(3-Methyl-1-oxo)butyl]aniline Oxime](/img/structure/B587855.png)

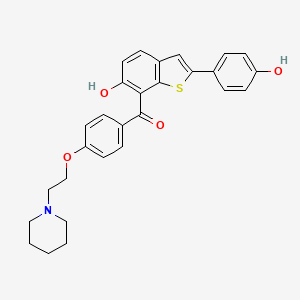

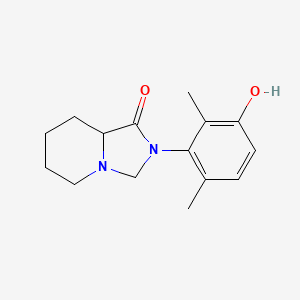
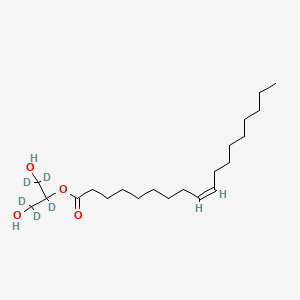
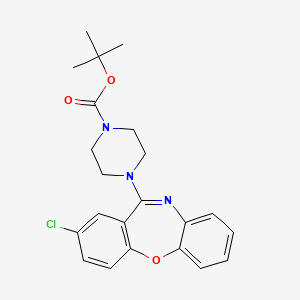

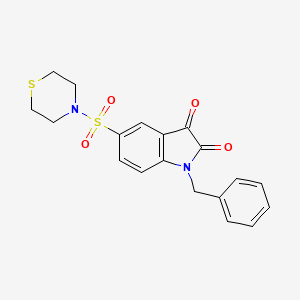
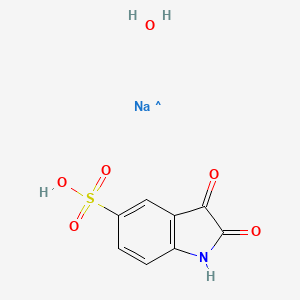
![2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol-d4](/img/structure/B587874.png)
